molecular formula C21H23N3O3S2 B2832501 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 941871-40-5

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Número de catálogo B2832501
Número CAS: 941871-40-5
Peso molecular: 429.55
Clave InChI: RZNZKLNLHSCXQR-DQRAZIAOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide, also known as ABT-737, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. In

Mecanismo De Acción

The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is through its inhibition of Bcl-2 family proteins. These proteins are involved in regulating the mitochondrial pathway of apoptosis, which is a critical process for the elimination of damaged or unwanted cells. When Bcl-2 family proteins are activated, they prevent the release of cytochrome c from the mitochondria, which is necessary for the activation of caspases and subsequent apoptosis. (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide binds to the hydrophobic groove of Bcl-2 family proteins, which prevents them from inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of apoptosis, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, melanoma, and lung cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has limited efficacy in solid tumors, as these tumors often have a high level of anti-apoptotic Bcl-2 family proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is its selectivity for Bcl-2 family proteins, which allows for targeted inhibition of apoptosis in cancer cells. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has limitations in lab experiments, as it has limited efficacy in solid tumors and can induce toxicity in normal cells.

Direcciones Futuras

There are several future directions for (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide research. One direction is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another direction is the identification of biomarkers that can predict the response of cancer cells to (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide. Additionally, the combination of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide with other targeted therapies or immunotherapies is an area of active research. Finally, the use of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide in combination with nanoparticles or drug delivery systems may improve its efficacy and reduce toxicity in normal cells.
In conclusion, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a small molecule inhibitor that has shown promise in cancer therapy through its selective inhibition of Bcl-2 family proteins. While it has limitations in lab experiments, there are several future directions for its research that may improve its efficacy and reduce toxicity in normal cells.

Métodos De Síntesis

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide was first synthesized by Abbott Laboratories in 2005. The synthesis method involves the reaction of 3-allylbenzo[d]thiazol-2(3H)-one with 4-aminobenzamide in the presence of diethylsulfamoyl chloride. The resulting product is then treated with sodium hydroxide to obtain (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide.

Aplicaciones Científicas De Investigación

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has been extensively studied for its potential use in cancer therapy. It is a selective inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins, which play a critical role in regulating apoptosis (programmed cell death). (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents them from inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of apoptosis, which can induce cell death in cancer cells.

Propiedades

IUPAC Name

4-(diethylsulfamoyl)-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-15-24-18-9-7-8-10-19(18)28-21(24)22-20(25)16-11-13-17(14-12-16)29(26,27)23(5-2)6-3/h4,7-14H,1,5-6,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNZKLNLHSCXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.